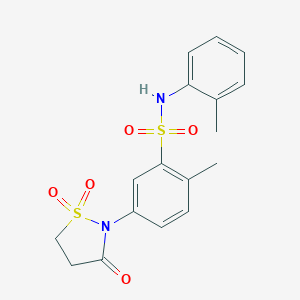![molecular formula C17H16N2O4S2 B254168 methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254168.png)
methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, also known as METP, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of thiazolidinone derivatives, which have been extensively studied for their diverse pharmacological properties.
作用機序
The mechanism of action of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood, but it is believed to involve the interaction between the thiazolidinone moiety and the metal ion. The thiazolidinone ring acts as a chelating agent, binding to the metal ion and forming a stable complex. This complex then undergoes a conformational change, leading to the activation of the fluorescence emission of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate.
Biochemical and Physiological Effects:
methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In addition to its use as a fluorescent probe, methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has also been studied for its potential as an anticancer agent. methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of cytotoxicity is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
実験室実験の利点と制限
One of the main advantages of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its high sensitivity and selectivity for metal ions, making it a valuable tool for studying metal ion homeostasis in biological systems. However, there are also some limitations to the use of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments. methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is sensitive to pH changes and can be affected by the presence of other molecules in biological samples. In addition, the synthesis of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One area of interest is the development of new fluorescent probes based on the thiazolidinone scaffold. These probes could be designed to have improved sensitivity, selectivity, and biocompatibility for specific metal ions. Another area of interest is the exploration of the anticancer activity of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate and its derivatives. Further studies are needed to elucidate the mechanism of action and to optimize the structure-activity relationship of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate for anticancer activity. Overall, the research on methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has the potential to lead to the development of new tools and therapies for various biomedical applications.
合成法
The synthesis of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves the condensation reaction between 2-thioxo-1,3-thiazolidin-4-one and 1-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of methyl propanoate. The reaction is carried out in anhydrous ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.
科学的研究の応用
Methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its use as a fluorescent probe for the detection of metal ions in biological systems. methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate exhibits strong fluorescence emission in the presence of certain metal ions, such as Cu2+, Zn2+, and Hg2+. This property makes methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate a valuable tool for studying the role of metal ions in biological processes, such as oxidative stress, neurodegenerative diseases, and cancer.
特性
製品名 |
methyl 2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
分子式 |
C17H16N2O4S2 |
分子量 |
376.5 g/mol |
IUPAC名 |
methyl 2-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H16N2O4S2/c1-4-18-11-8-6-5-7-10(11)12(14(18)20)13-15(21)19(17(24)25-13)9(2)16(22)23-3/h5-9H,4H2,1-3H3/b13-12- |
InChIキー |
RQCGGHGIGZIOSR-SEYXRHQNSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C(C)C(=O)OC)/C1=O |
SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(C)C(=O)OC)C1=O |
正規SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C(C)C(=O)OC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)

![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)
![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)